SC-236

COX-2 selectivity Enzyme inhibition Inflammation

SC-236 is a research-grade diarylpyrazole sulfonamide and the direct structural precursor to celecoxib, offering the widest COX-2/COX-1 selectivity window among commercially available coxibs (~1,780–18,000-fold). Its uniquely extended 177-hour plasma half-life enables once-daily dosing in chronic rodent models—eliminating the handling stress and logistical burden of shorter-acting alternatives. Beyond COX-2, SC-236 activates PPARγ and disrupts tumor vascular mural cell recruitment, providing dual pharmacology not recapitulated by other coxibs. Documented 78% tumor growth suppression at day 28 in neuroblastoma xenografts. For protocols requiring sustained COX-2 blockade with minimal COX-1 interference, SC-236 is the definitive tool compound.

Molecular Formula C16H11ClF3N3O2S
Molecular Weight 401.8 g/mol
CAS No. 170569-86-5
Cat. No. B1680858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-236
CAS170569-86-5
Synonyms4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
SC 236
SC 58236
SC-236
SC-58236
SC236
SC58236
Molecular FormulaC16H11ClF3N3O2S
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl
InChIInChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
InChIKeyNSQNZEUFHPTJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityinsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SC-236 (CAS 170569-86-5): A High-Selectivity COX-2 Inhibitor and Celecoxib Analog for Preclinical Inflammation and Oncology Research


SC-236 (4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is a diarylpyrazole sulfonamide compound belonging to the coxib class of cyclooxygenase-2 (COX-2) selective inhibitors. It functions as a structural analog and early lead compound in the development pathway that ultimately yielded celecoxib (SC-58635) [1]. SC-236 is characterized as a potent, orally active, and highly selective COX-2 inhibitor, with reported in vitro IC50 values of 10 nM for COX-2 and 17.8 µM for COX-1, translating to approximately 1,780- to 18,000-fold selectivity for COX-2 over COX-1 depending on the assay and calculation method [2]. Beyond COX-2 inhibition, SC-236 has demonstrated PPARγ agonist activity and has been extensively studied for its antitumor, antiangiogenic, and antimetastatic properties in preclinical models [3][4].

Why SC-236 Cannot Be Substituted by Generic COX-2 Inhibitors: Quantified Selectivity and Functional Divergence


Substituting SC-236 with another coxib—even its structural descendant celecoxib—introduces substantial experimental variability due to quantitatively distinct COX-2 selectivity ratios, divergent pharmacokinetic profiles, and functionally relevant off-target activities that are not shared across the class. SC-236 exhibits a COX-2/COX-1 selectivity ratio of approximately 1,780- to 18,000-fold, which substantially exceeds that of celecoxib (~375-fold) and rofecoxib (~410-fold) when assessed under comparable in vitro enzyme assay conditions [1]. Moreover, SC-236 possesses a uniquely extended plasma half-life in rodents (reported as 177 hours), a pharmacokinetic property that directly dictated its deprioritization from clinical development but which may confer experimental advantages for achieving sustained target engagement in long-term in vivo studies without frequent dosing [2]. The compound also functions as a PPARγ agonist, a property not uniformly shared by other coxibs at comparable concentrations, and has been shown in head-to-head functional assays to produce biological effects that are not fully recapitulated by COX-2 knockdown alone, indicating COX-2-independent pharmacological actions [3][4]. These quantifiable differences in selectivity, half-life, and polypharmacology mean that experimental outcomes obtained with SC-236 cannot be assumed to generalize to other COX-2 inhibitors, nor can other coxibs be reliably substituted for SC-236 in protocols requiring its specific pharmacological fingerprint.

SC-236 Quantified Differentiation Evidence: Head-to-Head Selectivity, In Vivo Efficacy, and Pharmacokinetic Data Versus Comparator COX-2 Inhibitors


SC-236 Exhibits the Highest COX-2 Selectivity Ratio Among Major Coxibs: 1,780-Fold Versus Celecoxib (375-Fold) and Rofecoxib (410-Fold)

In a comparative analysis of COX-2 selectivity ratios—defined as IC50(COX-1)/IC50(COX-2)—SC-236 demonstrated a selectivity ratio of 1,780, which is approximately 4.7-fold higher than that of celecoxib (375) and approximately 4.3-fold higher than that of rofecoxib (410) [1]. The absolute IC50 values for SC-236 are 10 nM for COX-2 and 17.8 µM for COX-1, corresponding to a 1,780-fold selectivity window [2]. For context, under similar in vitro human enzyme assay conditions, celecoxib exhibits IC50 values of 40 nM for COX-2 and 15 µM for COX-1, yielding a 375-fold selectivity ratio; rofecoxib demonstrates 50 nM for COX-2 and 20.5 µM for COX-1, yielding a 410-fold selectivity ratio [1]. NS-398, another widely used preclinical COX-2 inhibitor, shows a selectivity ratio of only 168-fold, making SC-236 approximately 10.6-fold more selective than NS-398 [1].

COX-2 selectivity Enzyme inhibition Inflammation Pharmacology

SC-236 Suppresses Tumor Xenograft Growth by 78% at Day 28 with Documented Vascular Mural Cell Disruption

In a neuroblastoma xenograft model using athymic nude mice, oral administration of SC-236 (50 mg/kg/day) resulted in 78% tumor growth suppression at day 28 and 55% suppression at day 35 compared to vehicle-treated controls [1][2]. The study further demonstrated that SC-236 specifically inhibited the participation of vascular mural cells (VMC) in xenograft vessels, with treated tumors developing segmentally dilated, architecturally erratic tumor vessels showing decreased nascent pericytes and scant mature VMC—a mechanistic effect on tumor vasculature integrity that distinguishes SC-236's antitumor action from simple antiproliferative effects on tumor cells [1][2]. While comparative head-to-head xenograft data for celecoxib or rofecoxib in this exact model are not available in the same study, cross-study comparison indicates that SC-236's 78% suppression at day 28 exceeds the typically reported 40-60% growth inhibition for celecoxib monotherapy in most human tumor xenograft models at comparable doses [3].

Tumor xenograft Angiogenesis Antitumor efficacy In vivo

SC-236 Plasma Half-Life of 177 Hours in Rats: Extended Duration Relative to Other COX-2 Inhibitors Enables Once-Daily Dosing for Sustained Target Engagement

SC-236 exhibits a plasma half-life of approximately 177 hours (7.4 days) in rats, a pharmacokinetic property that distinguishes it markedly from other coxibs [1]. For comparison, celecoxib has a reported half-life of approximately 11 hours in humans and 4-6 hours in rodents, while rofecoxib has a half-life of approximately 17 hours in humans [2]. The extended half-life of SC-236 enables once-daily oral dosing at 20 mg/kg in rodents to achieve sustained and lasting inhibition of COX-2 activity throughout the dosing interval . Notably, this exceptionally long half-life was explicitly cited in the medicinal chemistry literature as the rationale for further structural optimization of the pyrazole analog series—a process that ultimately led to celecoxib with its clinically acceptable pharmacokinetic profile [1]. While the long half-life rendered SC-236 unsuitable for clinical development due to concerns about drug accumulation, this same property confers distinct experimental advantages for chronic in vivo studies where sustained target engagement without frequent handling-induced stress is desirable.

Pharmacokinetics Half-life In vivo dosing Oral bioavailability

SC-236 Induces G0/G1 Cell Cycle Arrest in HT-29 Colon Carcinoma Cells at 5 µM, with Abrogation by Exogenous PGE2 Confirming COX-2-Dependent Mechanism

Treatment of HT-29 human colon carcinoma cells with SC-236 at 5 µM for 24 hours resulted in significant G0/G1 cell cycle arrest (p = 0.02) [1][2]. This effect was completely abrogated by co-incubation with 1 µM prostaglandin E2 (PGE2), the downstream product of COX-2 enzymatic activity, confirming that the cell cycle arrest is mediated specifically through COX-2 inhibition rather than off-target effects at this concentration [1][2]. In contrast, studies with celecoxib in HT-29 cells have reported apoptosis induction at substantially higher concentrations (50-100 µM) that are not reversible by PGE2, suggesting that celecoxib's antitumor effects in this cell line involve significant COX-2-independent mechanisms at those elevated concentrations [3]. The ability of SC-236 to produce COX-2-dependent cell cycle arrest at a modest 5 µM concentration provides a cleaner pharmacological tool for dissecting COX-2-specific contributions to colorectal cancer cell proliferation.

Cell cycle arrest Colorectal cancer Apoptosis In vitro pharmacology

SC-236 Demonstrates Reduced Gastric Toxicity in Fasting Rat Model: Safety Differentiation from Nonselective NSAIDs

SC-236 exhibits reduced gastric toxicity in the fasting rat model, a finding consistent with its high COX-2 selectivity and a key differentiation from nonselective NSAIDs such as indomethacin or diclofenac . While specific ulcer index scores for SC-236 versus comparators were not identified in the available literature, the class-level inference is robust: selective COX-2 inhibitors as a class demonstrate approximately 80-90% lower incidence of gastroduodenal ulceration in preclinical models compared to nonselective COX inhibitors at equipment anti-inflammatory doses [1]. This safety differentiation is mechanistically attributed to the sparing of COX-1-dependent gastric mucosal prostaglandin synthesis, which maintains mucosal barrier integrity and blood flow [1]. SC-236's 1,780-fold COX-2 selectivity [2] provides the mechanistic basis for this gastric-sparing effect, making it suitable for chronic dosing studies where NSAID-induced gastrointestinal toxicity would otherwise confound interpretation of treatment effects or necessitate premature study termination.

Gastrointestinal safety In vivo toxicology COX-2 selectivity Preclinical safety

SC-236 Optimal Application Scenarios: Evidence-Based Use Cases for Preclinical Research


Chronic In Vivo Tumor Xenograft Studies Requiring Sustained COX-2 Suppression with Minimal Handling

For researchers conducting long-term tumor xenograft studies in rodents where daily oral gavage of shorter-acting COX-2 inhibitors would impose excessive handling stress or logistical burden, SC-236's 177-hour plasma half-life enables once-daily dosing (20 mg/kg) to achieve sustained COX-2 inhibition throughout the study period [1][2]. The documented 78% tumor growth suppression at day 28 in neuroblastoma xenografts provides a quantitative efficacy benchmark for experimental design and power calculations [3]. The reduced gastric toxicity profile relative to nonselective NSAIDs further supports chronic dosing without gastrointestinal adverse events that could confound tumor burden measurements or compromise animal welfare [4]. This scenario is particularly advantageous for studies lasting 4-8 weeks where maintaining consistent drug exposure is critical for interpreting treatment effects.

Investigations Requiring Maximal COX-2 Selectivity to Dissect COX-2-Specific Signaling Without COX-1 Confounding

For mechanistic studies where even modest COX-1 inhibition could introduce confounding effects—such as investigations of platelet function, gastric mucosal biology, or renal hemodynamics—SC-236's 1,780-fold COX-2 selectivity provides the widest therapeutic window among commercially available coxibs [1]. The 4.7-fold higher selectivity compared to celecoxib and 4.3-fold higher compared to rofecoxib translates to reduced off-target COX-1 inhibition at concentrations required for complete COX-2 blockade, enabling cleaner interpretation of COX-2-dependent phenotypes [1]. The HT-29 cell cycle arrest data demonstrating full reversibility with 1 µM PGE2 at a modest 5 µM SC-236 concentration confirms that COX-2-dependent effects can be studied without the high-concentration off-target activities that complicate celecoxib studies in this cell line [2].

Tumor Angiogenesis and Vascular Normalization Studies Targeting Mural Cell Recruitment

SC-236 has a uniquely characterized mechanism of action on tumor vasculature that is not documented for other COX-2 inhibitors at comparable depth: specific inhibition of vascular mural cell (VMC) participation in xenograft vessels, resulting in segmentally dilated, architecturally erratic tumor vessels with decreased nascent pericytes and scant mature VMC [1]. This vascular phenotype makes SC-236 a preferred tool compound for studies investigating pericyte coverage, vascular normalization strategies, or antiangiogenic therapies that target stromal-vascular interactions. The combination of 78% tumor growth suppression at day 28 with documented VMC disruption provides dual efficacy and mechanistic endpoints for publication-quality data generation [1].

Liver Fibrosis Models Requiring PPARγ Agonist Activity Alongside COX-2 Inhibition

SC-236 has demonstrated PPARγ agonist activity in hepatic stellate cells and reduces carbon tetrachloride (CCl4)-induced liver fibrosis in rats through mechanisms involving non-parenchymal cell apoptosis and PPARγ activation [1][2]. This dual pharmacology—COX-2 inhibition plus PPARγ agonism—distinguishes SC-236 from other coxibs that lack significant PPARγ activity at comparable concentrations. For researchers investigating fibrotic liver diseases, non-alcoholic steatohepatitis (NASH), or hepatic stellate cell biology, SC-236 provides a single-agent approach to simultaneously modulate two pathways implicated in fibrosis progression: inflammatory prostaglandin synthesis via COX-2 inhibition and fibrogenic gene expression via PPARγ activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.